Thieno[3,2-b]pyridine-2-carbohydrazide
CAS No.: 2391987-05-4
Cat. No.: VC4954979
Molecular Formula: C8H7N3OS
Molecular Weight: 193.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2391987-05-4 |
|---|---|
| Molecular Formula | C8H7N3OS |
| Molecular Weight | 193.22 |
| IUPAC Name | thieno[3,2-b]pyridine-2-carbohydrazide |
| Standard InChI | InChI=1S/C8H7N3OS/c9-11-8(12)7-4-5-6(13-7)2-1-3-10-5/h1-4H,9H2,(H,11,12) |
| Standard InChI Key | QDTBQZGCKCTAED-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C(S2)C(=O)NN)N=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Core Scaffold and Functionalization
Thieno[3,2-b]pyridine-2-carbohydrazide features a bicyclic framework comprising a six-membered pyridine ring fused to a five-membered thiophene ring at the [3,2-b] position (Figure 1). The carbohydrazide (-CONHNH) group at the 2-position introduces hydrogen-bonding capabilities and nucleophilic reactivity, enabling diverse derivatization. The compound’s IUPAC name, thieno[3,2-b]pyridine-2-carbohydrazide, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.22 g/mol |
| CAS Registry Number | 2391987-05-4 |
| Standard InChI | InChI=1S/C8H7N3OS/c9-11-8(12)7-4-5-6(13-7)2-1-3-10-5/h1-4H,9H2,(H,11,12) |
| Standard InChIKey | QDTBQZGCKCTAED-UHFFFAOYSA-N |
The presence of both sulfur and nitrogen heteroatoms contributes to the compound’s polarity, influencing its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The thiophene moiety enhances aromatic stability, while the pyridine ring offers basicity, with a predicted pKa of ~3.5 for the pyridinic nitrogen.
Synthetic Methodologies
Modifications and Derivative Synthesis
The carbohydrazide group serves as a versatile handle for further functionalization. For instance, reactions with carbonyl compounds (e.g., aldehydes, ketones) yield hydrazones, which can undergo cyclocondensation to form pyrimidine or triazine derivatives . In one study, trifluoromethyl-bearing thieno[2,3-b]pyridine carbohydrazides reacted with β-dicarbonyl compounds to generate pyrazolyl derivatives, demonstrating the scaffold’s adaptability .
Pharmacological and Biological Applications
Antimicrobial and Antifungal Activity
Carbohydrazide derivatives are known for antimicrobial properties. In a study on trifluoromethyl-thienopyridines, compounds demonstrated moderate activity against Staphylococcus aureus and Candida albicans, attributed to the electron-withdrawing effects of the CF group enhancing membrane permeability . These findings highlight the potential for structure-activity relationship (SAR) studies on Thieno[3,2-b]pyridine-2-carbohydrazide.
Table 2: Biological Activities of Analogous Thienopyridines
| Compound Class | Activity | Mechanism | Reference |
|---|---|---|---|
| Trifluoromethyl derivatives | Antifungal (MIC: 16–32 µg/mL) | Cell membrane disruption | |
| Pyridothienopyrimidines | Anticancer (IC: 2.5 µM) | Kinase inhibition |
Recent Advances and Future Directions
Heterocyclic Diversification
Recent work has focused on converting Thieno[2,3-b]pyridine-2-carbohydrazide into fused polyheterocycles. For example, condensation with triethyl orthoformate yields pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which exhibit enhanced pharmacokinetic properties . Such strategies could be applied to the [3,2-b] isomer to explore novel bioactivities.
Computational and Structural Studies
Density functional theory (DFT) calculations on related thienopyridines reveal that electron-deficient pyridine rings enhance interaction with biological targets. Future studies could employ molecular docking to predict the binding modes of Thieno[3,2-b]pyridine-2-carbohydrazide against disease-relevant enzymes.
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